(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
Overview
Description
“(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid” is a chemical compound with the empirical formula C11H10ClNO4 . It is also known by its IUPAC name, 3-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazin ring with a chlorine atom at the 6th position and an acetic acid group attached to the 4th position . The molecular weight is 255.65 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The melting point is between 146-149 °C . The SMILES string representation is OC(=O)CCN1C(=O)CNc2ccc(Cl)cc12 .Scientific Research Applications
Synthesis and Chemical Behavior
The synthesis and applications of 1,2-oxazines and 1,2-benzoxazines, which are related to (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid, have been reviewed extensively. These compounds are synthesized via the dehydration of dihydro-oxazines obtained from the cyclization of oximino tautomers. Their utility as electrophiles in synthetic chemistry, serving as precursors to various heterocyclic compounds, emphasizes their significance in the development of pharmaceuticals and agrochemicals (Sainsbury, 1991).
Role in Fermentation and Food Preservation
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, demonstrates the vast potential of related benzo[1,4]oxazin derivatives in health-promoting properties. Its application extends beyond the pharmaceutical realm into food preservation, showcasing how derivatives of benzo[1,4]oxazin could be employed as natural preservatives and antioxidants in the food industry, thereby enhancing food safety and shelf-life (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Wastewater Treatment
In environmental science, derivatives similar to (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid play a crucial role in wastewater treatment. The review on disinfection of wastewater with peracetic acid highlights the efficiency and environmental friendliness of using such compounds for treating effluents. This indicates the potential of benzo[1,4]oxazin derivatives in enhancing wastewater treatment processes, contributing to the reduction of pollutants and pathogens in water bodies (Kitis, 2004).
Advanced Pharmaceutical Applications
Explorations into the pharmacological activities of various heterocyclic compounds, including triazine scaffolds, suggest the broader applicability of (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid derivatives. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, underscoring their potential in drug development and therapeutic interventions (Verma, Sinha, & Bansal, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-10(14)15)9(13)5-16-8/h1-3H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZFARSJRUJYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370895 | |
Record name | (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid | |
CAS RN |
26494-58-6 | |
Record name | 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26494-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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